1,4-Dichloro-2-isocyanobenzene

Descripción general

Descripción

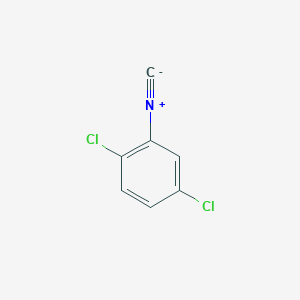

1,4-Dichloro-2-isocyanobenzene is a white crystalline compound that belongs to the class of isocyanobenzenes. It has the molecular formula C7H3Cl2N and a molecular weight of 172.01 g/mol. This compound is known for its unique chemical properties and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-isocyanobenzene can be synthesized through various synthetic routes. One common method involves the reaction of 1,4-dichlorobenzene with potassium cyanate in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,4-Dichloro-2-isocyanobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using suitable reagents.

Cycloaddition Reactions: The isocyano group can participate in cycloaddition reactions to form complex ring structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, which can replace the chlorine atoms under basic conditions.

Cycloaddition Reactions: These reactions often require the presence of a catalyst and are carried out under controlled temperature and pressure conditions.

Major Products Formed

Substitution Reactions: The major products are typically substituted benzene derivatives.

Cycloaddition Reactions: The major products are complex ring structures, such as azaradialenes.

Aplicaciones Científicas De Investigación

Structural Characteristics

- Molecular Weight : 172.01 g/mol

- Appearance : White crystalline solid

- Functional Groups : Isocyanide and dichlorobenzene

Chemistry

1,4-Dichloro-2-isocyanobenzene serves as a precursor in the synthesis of complex organic molecules. Its ability to undergo substitution and cycloaddition reactions makes it a valuable building block in organic synthesis.

Reaction Types

- Substitution Reactions : Chlorine atoms can be replaced with various functional groups using nucleophiles.

- Cycloaddition Reactions : The isocyano group can participate in forming complex ring structures.

Biology

Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with biomolecules and possible therapeutic applications.

- Mechanisms of Action : Investigations into how this compound interacts at the molecular level reveal its potential to influence various biochemical pathways.

- Toxicity Studies : Toxicological assessments indicate that exposure may lead to acute toxicity and genotoxic effects in various organisms, highlighting the need for careful handling and further research into its safety profile.

Medicine

The compound is under investigation for its potential use in drug development. Its unique structure allows it to interact with biological targets, making it a candidate for therapeutic applications.

Case Studies and Research Findings

- Drug Development : Ongoing studies explore how modifications of this compound could lead to new drug candidates with enhanced efficacy against diseases.

- Genotoxicity Assessments : Research highlights that this compound may induce mutations as shown in various assays, warranting further exploration into its safety for medicinal use.

Mecanismo De Acción

The mechanism of action of 1,4-dichloro-2-isocyanobenzene involves its interaction with specific molecular targets and pathways. The isocyano group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The chlorine atoms can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .

Comparación Con Compuestos Similares

1,4-Dichloro-2-isocyanobenzene can be compared with other similar compounds, such as:

1,4-Dichlorobenzene: Lacks the isocyano group and has different chemical properties and applications.

2,4-Dichloro-1-isocyanobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of chlorine and isocyano groups, which confer distinct chemical properties and reactivity.

Actividad Biológica

1,4-Dichloro-2-isocyanobenzene (DCICB) is an organic compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of DCICB, focusing on its mechanisms of action, pharmacokinetics, toxicity, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by a benzene ring with two chlorine atoms and an isocyanate group. This structure influences its reactivity and interactions with biological systems. The presence of chlorine atoms contributes to the compound's stability and potential applications in chemical processes.

Target Interactions

DCICB interacts with various biological molecules, particularly enzymes involved in drug metabolism. It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The inhibition mechanism is thought to involve the formation of adducts with nucleophiles such as amino acids and proteins, which may contribute to its toxicity profile.

Mode of Action

The mode of action of DCICB is linked to its ability to induce DNA modifications and chromosomal damage. Studies have indicated that the compound can cause genotoxic effects in vitro and in vivo, highlighting its potential as a mutagenic agent . The biochemical pathways affected by DCICB include those involved in oxidative stress responses and cellular signaling.

Pharmacokinetics

Research on the pharmacokinetics of DCICB is limited but suggests that the compound undergoes metabolic transformations that can influence its biological activity. The chlorine substituents may direct the reaction pathways of the isocyano groups, affecting how the compound interacts with cellular components .

Toxicity Studies

Toxicological assessments have revealed significant effects associated with DCICB exposure:

- Acute Toxicity : Studies indicate that DCICB exhibits acute toxicity in various organisms, including fish and daphnids. Symptoms observed include decreased locomotor activity and reproductive impairments at high doses (200 mg/kg) .

- Genotoxicity : The compound has shown genotoxic effects in several assays, including the Ames test, indicating its potential to induce mutations .

- Chronic Effects : Long-term exposure studies suggest that DCICB may lead to reproductive toxicity and developmental issues in offspring at lower doses than those causing acute toxicity .

Applications in Research

This compound serves as a precursor in various synthetic pathways and has applications in medicinal chemistry. Its unique structure allows it to participate in multicomponent reactions, facilitating the synthesis of complex organic molecules. Furthermore, ongoing research aims to explore its potential therapeutic applications due to its interactions with biological targets .

Comparative Analysis with Similar Compounds

The biological activity of DCICB can be compared with other isocyanobenzenes:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 1,4-Dichlorobenzene | Lacks isocyano group | Lower toxicity |

| 2,4-Dichloro-1-isocyanobenzene | Similar structure but different reactivity | Known for genotoxicity |

Case Studies

Several case studies highlight the biological implications of DCICB:

- Genotoxicity Assessment : A study demonstrated that DCICB induced chromosomal aberrations in CHL cells at concentrations above 50 µM, suggesting a dose-dependent relationship between exposure levels and genotoxic effects .

- Environmental Impact : Research indicates that DCICB can persist in aquatic environments, leading to bioaccumulation in marine organisms. This raises concerns about its ecological impact and potential risks to human health through food chains .

Propiedades

IUPAC Name |

1,4-dichloro-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTFRFDJAYBRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374200 | |

| Record name | 1,4-dichloro-2-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245539-10-0 | |

| Record name | 1,4-dichloro-2-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.